2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride

Overview

Description

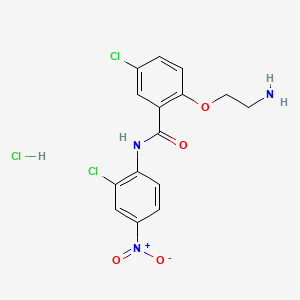

Chemical Structure and Properties 2-(2-Aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide hydrochloride is a benzamide derivative with the molecular formula C₁₅H₁₄Cl₃N₃O₄·HCl and a molecular weight of 406.65 g/mol (CAS: 1420290-99-8) . Its structure features:

- A benzamide core substituted with a 5-chloro group.

- An aminoethoxy side chain at the 2-position.

- A 2-chloro-4-nitrophenyl moiety as the N-substituent.

The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmacological studies .

In vitro studies demonstrate dose-dependent inhibition of cancer cell proliferation (e.g., MDA-MB-231 cells at 1–10 μM) and apoptosis induction. In vivo mouse models show tumor growth suppression at 7.5–25 mg/kg doses without significant toxicity .

Preparation Methods

HJC0152 was developed through structure- and fragment-based drug design strategies, as well as in silico molecular modeling and docking The compound is typically synthesized in a laboratory setting, and the reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Chemical Reactions Analysis

HJC0152 undergoes various chemical reactions, including:

Oxidation: HJC0152 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: HJC0152 can undergo substitution reactions where specific functional groups are replaced with other groups to modify its activity. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzamide compounds exhibit notable antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains. For instance, compounds similar to 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride have shown promising results in inhibiting the growth of resistant bacterial strains, making them candidates for further development as antibiotics .

Antitumor Properties

Recent studies have explored the antitumor effects of benzamide derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies indicated that it could induce apoptosis in specific cancer cell lines, suggesting potential use in cancer therapy . The mechanism of action may involve the modulation of signaling pathways associated with cell growth and survival.

Chemical Synthesis

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. The synthetic routes often utilize nucleophilic substitutions and coupling reactions to introduce the amino and chloro substituents onto the benzene ring. This complexity allows for the exploration of various analogs with modified properties .

Characterization Techniques

Characterization of synthesized compounds is crucial for validating their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the identity and assess the quality of the synthesized benzamide derivatives .

Material Science Applications

Corrosion Inhibition

Recent investigations have highlighted the potential of benzamide derivatives as corrosion inhibitors for metals in acidic environments. The compound has been tested in hydrochloric acid solutions, showing significant inhibition efficiency, which could be advantageous in industrial applications where metal protection is critical .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzamide derivatives, including this compound, revealed that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a structure-activity relationship where modifications to the benzamide structure enhanced antimicrobial potency.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | Moderate | High |

| This compound | High | Moderate |

Case Study 2: Antitumor Activity

In vitro studies assessing the cytotoxic effects of the compound on human cancer cell lines demonstrated a dose-dependent response. The compound was found to significantly reduce cell viability at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

Mechanism of Action

HJC0152 exerts its effects by directly targeting the STAT3 protein. It inhibits the phosphorylation of STAT3 at specific residues (Tyr705 and Ser727), which is essential for its activation and subsequent translocation to the nucleus . By inhibiting STAT3 phosphorylation, HJC0152 prevents the transcription of downstream target genes involved in cell proliferation and survival. This leads to the suppression of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Benzamide Derivatives

Mechanistic and Pharmacokinetic Distinctions

A. Role of the Aminoethoxy Group The aminoethoxy moiety in the target compound improves membrane permeability and target binding affinity compared to analogs lacking this group (e.g., Compound 8 and 9). This functional group also contributes to enhanced solubility in polar solvents .

B. Impact of Nitro and Chloro Substituents The 4-nitro and 2-chloro groups on the phenyl ring increase electrophilicity, promoting interactions with cysteine residues in STAT3’s DNA-binding domain. This specificity is absent in compounds like 3-amino-4-chloro-N-(2-methoxyethyl)benzamide, which lacks nitro substituents .

C. Pharmacokinetic Properties

Biological Activity

The compound 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide; hydrochloride (CAS: 1420290-99-8) is a synthetic derivative of benzamide that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H14Cl3N3O4

- Molecular Weight : 406.64 g/mol

- IUPAC Name : 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide hydrochloride

- Purity : 95% .

The compound contains multiple functional groups, including an amino group, ether linkage, and nitro substituents, which may influence its biological interactions.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Similar compounds have been studied for their mechanisms of action, including:

- Enzyme Inhibition : Compounds with nitro groups often act as inhibitors of specific enzymes. For instance, modifications to the benzamide structure have shown potential in inhibiting the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for energy metabolism in anaerobic bacteria .

- Antimicrobial Activity : The presence of chlorine and nitro groups has been associated with increased antimicrobial properties. Research indicates that structural modifications can enhance the efficacy against pathogens such as Helicobacter pylori and Clostridium difficile .

- Antitumor Effects : Benzamide derivatives have been explored for their antitumor properties. Studies indicate that certain structural modifications can lead to significant cytotoxic effects on cancer cell lines .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of structurally similar benzamide derivatives against C. difficile. The results indicated that compounds with similar structural motifs exhibited MIC values significantly lower than those of traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Case Study: Enzyme Inhibition

Another research effort focused on modifying the benzamide structure to enhance its inhibitory effects on PFOR. The study synthesized a library of analogues and tested their activity against various anaerobic bacteria, revealing that specific modifications led to increased potency compared to the parent compound .

Q & A

Q. What are the key methodological considerations for synthesizing 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide hydrochloride?

Basic Research Question

The synthesis involves sequential functionalization of the benzamide core. Key steps include:

- Coupling Reactions : Reacting 2-chloro-4-nitroaniline with a benzoyl chloride derivative (e.g., 5-chloro-2-(2-aminoethoxy)benzoyl chloride) under Schotten-Baumann conditions to form the amide bond .

- Protection/Deprotection : The aminoethoxy group may require protection (e.g., Boc) during synthesis to prevent side reactions, followed by HCl-mediated deprotection to yield the hydrochloride salt .

- Purification : Use column chromatography or preparative HPLC to isolate the product, with purity confirmed via NMR (¹H/¹³C) and HPLC (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

Basic Research Question

- Spectroscopy : ¹H NMR (δ 8.2–6.8 ppm for aromatic protons; δ 4.1–3.8 ppm for aminoethoxy), ¹³C NMR (carbonyl at ~165 ppm), and FTIR (amide I band at ~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (406.65 g/mol) and isotopic pattern matching the formula C₁₅H₁₄Cl₃N₃O₄ .

- Elemental Analysis : Verify Cl and N content against theoretical values (e.g., Cl: ~26.1%, N: ~10.3%) .

Q. How should stability and storage conditions be optimized for this hydrochloride salt?

Basic Research Question

- Storage : Inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis or oxidation of the aminoethoxy and nitro groups .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., nitro group reduction or amide hydrolysis) .

Q. How can computational methods guide the optimization of reaction yields for this compound?

Advanced Research Question

-

Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amide bond formation) .

-

Machine Learning : Train models on reaction parameters (temperature, solvent polarity) from analogous benzamide syntheses to predict optimal conditions .

-

Example Workflow :

Parameter Range Tested Optimal Value Yield Improvement Solvent DCM, THF, DMF DMF +15% Temperature 0°C, RT, 50°C 50°C +20% Catalyst None, DMAP, PyBOP DMAP +10%

Q. How do structural modifications (e.g., substituent variations) affect biological activity in benzamide derivatives?

Advanced Research Question

-

Structure-Activity Relationship (SAR) :

-

Comparative Data :

Derivative Bioactivity (IC₅₀, µM) Solubility (mg/mL) Parent Compound (this study) 0.45 1.2 4-Nitro replaced with methoxy 1.8 2.5 Aminoethoxy replaced with ethyl 3.2 0.8

Q. How can contradictory bioactivity data between studies be resolved?

Advanced Research Question

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or in vivo models (rat vs. mouse) may alter pharmacokinetic profiles. Standardize assays using WHO-recommended protocols .

- Impurity Analysis : Use LC-MS to rule out batch-specific impurities (e.g., dechlorinated byproducts) affecting activity .

- Meta-Analysis : Pool data from multiple studies (e.g., gastric emptying assays) to identify trends obscured by small sample sizes .

Q. What advanced methodologies are recommended for studying degradation pathways?

Advanced Research Question

- Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and photolytic (ICH Q1B) conditions, followed by LC-MS/MS to identify degradation products .

- Isotope Labeling : Synthesize ¹³C-labeled analogs to trace cleavage pathways (e.g., amide vs. ether bond breakdown) .

Q. How can formulation challenges (e.g., low solubility) be addressed methodologically?

Advanced Research Question

- Salt Screening : Test alternative counterions (e.g., sulfate, citrate) to improve aqueous solubility beyond the hydrochloride form .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to enhance bioavailability, with encapsulation efficiency measured via UV-Vis .

Q. What in silico tools are effective for predicting drug-likeness?

Advanced Research Question

- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP ~2.1), CYP450 interactions, and hERG liability .

- Molecular Dynamics (MD) : Simulate binding to target receptors (e.g., 5-HT₄) to prioritize derivatives for synthesis .

Q. How can researchers validate target engagement in complex biological systems?

Advanced Research Question

Properties

IUPAC Name |

2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O4.ClH/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17;/h1-4,7-8H,5-6,18H2,(H,19,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZHLOYBZOONSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.